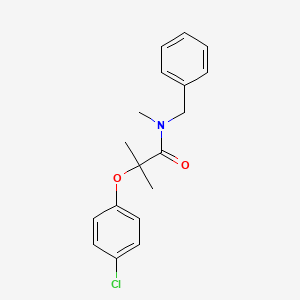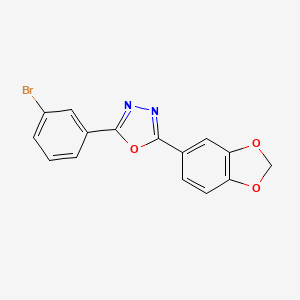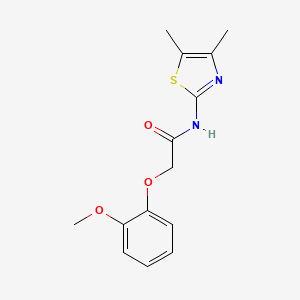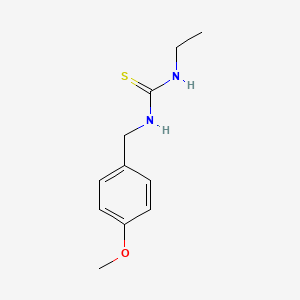
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide is a chemical compound that belongs to the class of amides. It is commonly known as BDP or benzamil. This compound has been extensively studied for its various applications in scientific research.
Mecanismo De Acción
BDP works by selectively blocking the epithelial sodium channels in the kidneys, lungs, and other tissues. This results in the reduction of sodium reabsorption and the excretion of excess sodium and water from the body. BDP has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
BDP has been shown to have various biochemical and physiological effects. It has been found to reduce blood pressure by decreasing sodium reabsorption in the kidneys. BDP has also been shown to improve lung function and reduce airway inflammation in patients with asthma and COPD.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in lab experiments is its high selectivity for ENaC, which allows for the specific inhibition of sodium channels. BDP is also relatively easy to synthesize and has a high purity when recrystallized. However, one of the limitations of using BDP is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of BDP in scientific research. One area of interest is the development of new drugs based on the structure of BDP that can be used to treat inflammatory diseases. Another area of interest is the study of the effects of BDP on other ion channels and transporters in the body. Additionally, the potential toxicity of BDP needs to be further studied to determine its safety for use in humans.
Conclusion:
In conclusion, N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide or BDP is a chemical compound that has been extensively studied for its various applications in scientific research. It has been found to have potential as a selective inhibitor of ENaC and as a treatment for inflammatory diseases such as asthma and COPD. The synthesis method of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The future directions for the use of BDP in scientific research include the development of new drugs and further studies of its potential toxicity.
Métodos De Síntesis
The synthesis of BDP involves the reaction of benzylamine with 4-chlorophenoxyacetyl chloride in the presence of triethylamine. The resulting product is then treated with dimethylpropanoyl chloride to obtain BDP. The purity of the compound can be enhanced by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
BDP has been widely used in scientific research for its various applications. It has been studied for its potential as a selective inhibitor of epithelial sodium channels (ENaC), which are involved in the regulation of sodium and water balance in the body. BDP has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Propiedades
IUPAC Name |
N-benzyl-2-(4-chlorophenoxy)-N,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-18(2,22-16-11-9-15(19)10-12-16)17(21)20(3)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHHGVYAJOMCDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1=CC=CC=C1)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-[(2-methoxybenzyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5746601.png)
![1-(cyclopropylcarbonyl)-3,5-dimethyl-4-[(4-methylphenyl)thio]-1H-pyrazole](/img/structure/B5746603.png)
![N'-{[(4-bromo-2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5746623.png)

![3-cyclohexyl-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B5746632.png)
![2-(4-cyanophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5746640.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}acetamide](/img/structure/B5746656.png)

![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5746663.png)
![2-[(4-bromophenyl)amino]-N'-(4-nitrobenzylidene)propanohydrazide](/img/structure/B5746666.png)